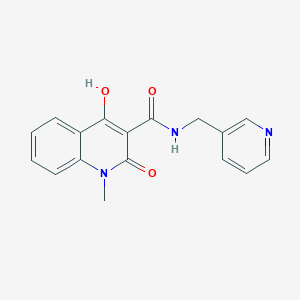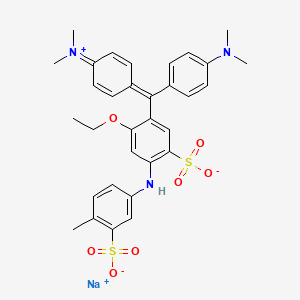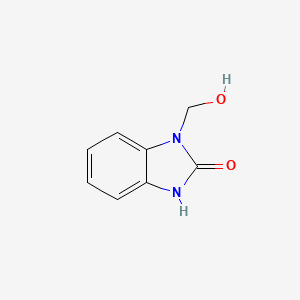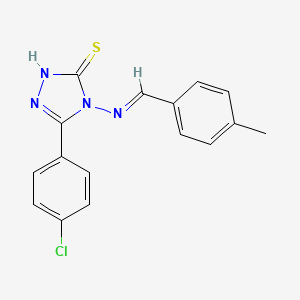
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- is an organic compound with the molecular formula C7H5ClO2 It is a derivative of benzoquinone, characterized by the presence of a chlorine atom and a methyl group on the cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- can be achieved through several methods. One common approach involves the chlorination of 2,5-dimethyl-1,4-benzoquinone under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- involves its ability to undergo redox reactions, which can affect cellular processes. The compound can interact with molecular targets such as enzymes and proteins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. These interactions can modulate signaling pathways and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-chloro-: Lacks the methyl group, making it less hydrophobic.
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-: Contains an additional chlorine atom, which can alter its reactivity and biological activity.
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-: Has a hydroxyl group, which can affect its solubility and reactivity.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile reagent in organic synthesis and as a candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
1123-64-4 |
|---|---|
Molekularformel |
C7H5ClO2 |
Molekulargewicht |
156.56 g/mol |
IUPAC-Name |
2-chloro-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 |
InChI-Schlüssel |
MVBHZTNEVAESLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C(C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)



![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)
![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)





